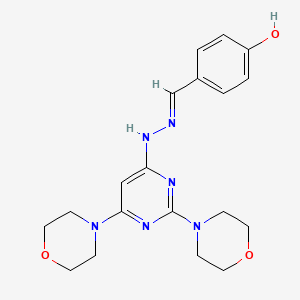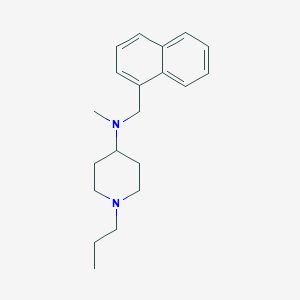![molecular formula C17H19N3O3S B6057353 N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide, also known as PSB-603, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic effects. This compound is known to inhibit the activity of a certain enzyme, which has been linked to various diseases and conditions.
作用机制
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide works by inhibiting the activity of PRMT5, which is responsible for adding methyl groups to certain proteins. This methylation process plays a crucial role in the regulation of gene expression and cellular processes. By inhibiting PRMT5, this compound can modulate the activity of various proteins and pathways that are involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis, which is a form of programmed cell death. In neuronal cells, this compound can modulate synaptic plasticity and improve cognitive function. This compound has also been shown to have antiviral effects against certain viruses, such as HIV and Zika virus.
实验室实验的优点和局限性
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for PRMT5 inhibition, its well-established synthesis method, and its ability to modulate various cellular processes. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost compared to other inhibitors.
未来方向
There are several future directions for the use of N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide in scientific research. One direction is to investigate its therapeutic potential in various diseases and conditions, such as cancer, neurological disorders, and viral infections. Another direction is to optimize its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy and safety. Additionally, this compound can be used as a tool compound to study the role of PRMT5 in various cellular processes and to identify new targets for drug development.
合成方法
The synthesis of N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide involves a series of chemical reactions, starting with the reaction of 3-bromopyridine with 4-aminobenzamide. The resulting compound is then reacted with pyrrolidine and sulfonyl chloride to form this compound. The synthesis of this compound has been reported in several scientific journals, and the purity and structure of the compound have been confirmed using various analytical techniques.
科学研究应用
N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide has been used in scientific research to investigate the role of a certain enzyme in various diseases and conditions. This enzyme, called protein arginine methyltransferase 5 (PRMT5), has been shown to be involved in the regulation of gene expression, cell proliferation, and differentiation. Abnormal activity of PRMT5 has been linked to various types of cancer, neurological disorders, and viral infections.
属性
IUPAC Name |
N-pyridin-3-yl-4-(pyrrolidin-1-ylsulfonylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-16-4-3-9-18-12-16)15-7-5-14(6-8-15)13-24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLUJZGKGVTKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetic acid](/img/structure/B6057292.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6057303.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
![2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6057312.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![4-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6057340.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)